molecular formula C13H17NO · HCl B1164672 4-EAPB (hydrochloride)

4-EAPB (hydrochloride)

Cat. No. B1164672
M. Wt: 239.7
InChI Key: UUEUIGTYMYEAIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-APB is a positional isomer of the designer drug 6-APB, also known as benzo fury, found in recreational drugs. It is also an analog of MDA in which the 3,4-methylenedioxyphenyl ring system has been replaced with a benzofuran ring. 4-EAPB is an analog of 4-APB that is characterized by an ethyl group added to the amine. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

Scientific Research Applications

1. Polymerization and Material Science

4-EAPB, a monomer, has been utilized in polymerization processes. In a study by Ostrauskait et al. (2000), the synthesis and cationic polymerization of a new monomer, closely related to 4-EAPB, is described. This monomer was polymerized with boron trifluoride diethyl etherate to yield oligomers, showing its potential in creating new polymeric materials (Ostrauskait et al., 2000).

2. Antimicrobial Applications

Arun et al. (2003) explored the synthesis of compounds including a variant similar to 4-EAPB and their application as antimicrobial agents. They tested the antimicrobial activity of these compounds against various microorganisms, indicating the potential use of 4-EAPB derivatives in antimicrobial treatments (Arun et al., 2003).

3. Catalytic Applications

Liu et al. (2014) investigated the use of a compound analogous to 4-EAPB hydrochloride as a recyclable catalyst for acylation of inert alcohols. This study highlights the potential of 4-EAPB hydrochloride in catalysis, particularly in organic synthesis (Liu et al., 2014).

4. Corrosion Inhibition

Ghasemi et al. (2013) conducted research on the use of a compound similar to 4-EAPB as a corrosion inhibitor for mild steel. This suggests that 4-EAPB derivatives could be valuable in protecting metals against corrosion, especially in industrial applications (Ghasemi et al., 2013).

properties

Product Name

4-EAPB (hydrochloride)

Molecular Formula

C13H17NO · HCl

Molecular Weight

239.7

InChI

InChI=1S/C13H17NO.ClH/c1-3-14-10(2)9-11-5-4-6-13-12(11)7-8-15-13;/h4-8,10,14H,3,9H2,1-2H3;1H

InChI Key

UUEUIGTYMYEAIE-UHFFFAOYSA-N

SMILES

CC(NCC)CC1=C2C=COC2=CC=C1.Cl

synonyms

4-(2-Ethylaminopropyl)Benzofuran

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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